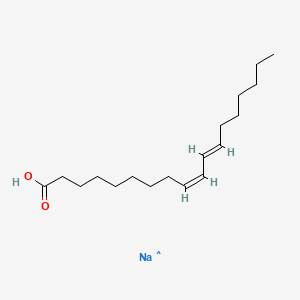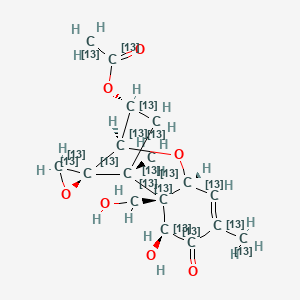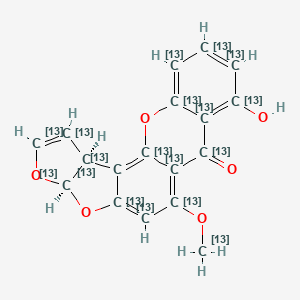
6-Nor-allyl-lysergic acid diethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AL-LAD, also known as 6-allyl-6-nor-lysergic acid diethylamide, is a synthetic psychedelic compound belonging to the lysergamide family. It is an analog of lysergic acid diethylamide (LSD) and shares many of its chemical and structural properties. AL-LAD is known for its hallucinogenic effects and is often sought after by individuals looking for a unique psychedelic experience .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AL-LAD is synthesized starting from nor-lysergic acid diethylamide as a precursor. The synthesis involves the use of allyl bromide as a reactant. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired chemical transformations occur .
Industrial Production Methods
Industrial production of AL-LAD follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to obtain high-purity AL-LAD. The production is carried out under strict regulatory guidelines to ensure safety and quality .
Analyse Chemischer Reaktionen
Types of Reactions
AL-LAD undergoes various chemical reactions, including:
Oxidation: AL-LAD can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chemical structure of AL-LAD, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups in the AL-LAD molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AL-LAD can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
AL-LAD has several scientific research applications, including:
Chemistry: AL-LAD is used as a reference compound in analytical chemistry to study the properties and behavior of lysergamides.
Biology: In biological research, AL-LAD is used to investigate the effects of psychedelics on cellular and molecular processes.
Medicine: AL-LAD is studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.
Wirkmechanismus
The mechanism of action of AL-LAD involves its interaction with serotonin receptors in the brain. AL-LAD primarily acts as an agonist at the 5-HT2A receptor, which is responsible for its hallucinogenic effects. The activation of this receptor leads to changes in neurotransmitter release and neuronal activity, resulting in altered perception and cognition .
Vergleich Mit ähnlichen Verbindungen
AL-LAD ähnelt anderen Lysergamiden wie Lysergsäurediethylamid (LSD), 1-Propionyl-Lysergsäurediethylamid (1P-LSD), Lysergsäureamid (LSA), Lysergsäure-2,4-Dimethylazetidid (LSZ) und Ethyl-Lysergsäurediethylamid (ETH-LAD). Im Vergleich zu LSD ist AL-LAD etwas milder, aber visuell stärker in seinen Wirkungen. Es wird oft wegen seiner weniger intensiven, aber visuell stimulierenderen Erfahrung bevorzugt .
Liste ähnlicher Verbindungen
- Lysergsäurediethylamid (LSD)
- 1-Propionyl-Lysergsäurediethylamid (1P-LSD)
- Lysergsäureamid (LSA)
- Lysergsäure-2,4-Dimethylazetidid (LSZ)
- Ethyl-Lysergsäurediethylamid (ETH-LAD)
- Propyl-Lysergsäurediethylamid (PRO-LAD)
Eigenschaften
Molekularformel |
C22H27N3O |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3 |
InChI-Schlüssel |
JCQLEPDZFXGHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821237.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821242.png)
![(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-di((113C)methyl)-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one](/img/structure/B10821250.png)





![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821284.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821291.png)
